4-(2-((4-Butoxyphenoxy)acetyl)carbohydrazonoyl)-2-ethoxyphenyl 4-methoxybenzoate
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Overview
Description
4-(2-((4-Butoxyphenoxy)acetyl)carbohydrazonoyl)-2-ethoxyphenyl 4-methoxybenzoate: is a complex organic compound. Its structure consists of a central 4-methoxybenzoate core, with additional functional groups attached. The compound’s unique arrangement makes it intriguing for scientific exploration.
Preparation Methods
Synthetic Routes:
Method 1: One synthetic route involves the condensation of 4-methoxybenzoic acid with 2-ethoxybenzoyl chloride, followed by reaction with hydrazine hydrate to form the hydrazone intermediate. Subsequent acetylation and coupling with 4-butoxyphenol yield the target compound.
Method 2: Another approach employs a similar hydrazone formation, but with 4-butoxybenzoyl chloride as the starting material.
Reaction Conditions:
- Reactions occur under anhydrous conditions.
- Solvents like dichloromethane or dimethylformamide are commonly used.
- Catalysts or base-mediated steps may be involved.
Industrial Production:
- Limited information is available regarding large-scale industrial production. Researchers primarily focus on its synthetic pathways.
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions yield derivatives with modified functional groups, impacting solubility, stability, and biological activity.
Scientific Research Applications
Chemistry: Used as a model compound for studying hydrazone chemistry and reactivity.
Biology: Investigated for potential bioactivity, including antimicrobial or antitumor properties.
Medicine: Research explores its pharmacological effects and potential drug development.
Industry: Limited applications due to its rarity and complexity.
Mechanism of Action
Targets: The compound likely interacts with cellular receptors or enzymes.
Pathways: Further studies are needed to elucidate specific pathways.
Comparison with Similar Compounds
Unique Features: Its combination of 4-methoxybenzoate, ethoxyphenyl, and butoxyphenoxy groups sets it apart.
Similar Compounds:
Remember that this compound remains relatively unexplored, and further research will unveil its full potential
Properties
CAS No. |
769150-24-5 |
---|---|
Molecular Formula |
C29H32N2O7 |
Molecular Weight |
520.6 g/mol |
IUPAC Name |
[4-[(E)-[[2-(4-butoxyphenoxy)acetyl]hydrazinylidene]methyl]-2-ethoxyphenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C29H32N2O7/c1-4-6-17-36-24-12-14-25(15-13-24)37-20-28(32)31-30-19-21-7-16-26(27(18-21)35-5-2)38-29(33)22-8-10-23(34-3)11-9-22/h7-16,18-19H,4-6,17,20H2,1-3H3,(H,31,32)/b30-19+ |
InChI Key |
NOHDIBNMFNLOAX-NDZAJKAJSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)OC)OCC |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)OCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)OC)OCC |
Origin of Product |
United States |
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